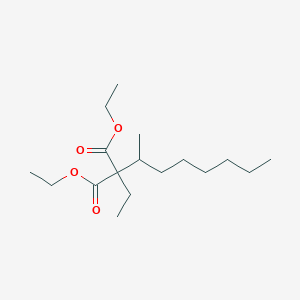
(-)-4-Methyl-3, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-4-Methyl-3, diethyl ester: is an organic compound that belongs to the ester family Esters are characterized by their pleasant odors and are commonly found in various natural and synthetic products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-4-Methyl-3, diethyl ester typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the ester and water . Another method involves the use of acid chlorides and alcohols, where the acid chloride reacts with the alcohol to form the ester and hydrochloric acid .
Industrial Production Methods: Industrial production of esters like this compound often involves continuous processes where the reactants are fed into a reactor and the products are continuously removed. This method ensures high efficiency and yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to speed up the reaction and increase the yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, forming a new ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products:
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Transesterification: New ester and alcohol.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (-)-4-Methyl-3, diethyl ester is used as an intermediate in the preparation of various complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and fine chemicals .
Biology and Medicine: Esters like this compound are studied for their potential biological activities. They can act as prodrugs, which are inactive compounds that can be metabolized in the body to produce active drugs .
Industry: In the industrial sector, esters are used as solvents, plasticizers, and flavoring agents. Their pleasant odors make them suitable for use in perfumes and cosmetics .
Mécanisme D'action
The mechanism of action of (-)-4-Methyl-3, diethyl ester involves its interaction with specific molecular targets in the body. As an ester, it can be hydrolyzed by esterases to produce the corresponding carboxylic acid and alcohol. These metabolites can then interact with various biological pathways, exerting their effects .
Comparaison Avec Des Composés Similaires
Ethyl acetate: Another common ester with similar properties but different applications.
Methyl butanoate: Known for its fruity odor and used in flavorings and fragrances.
Uniqueness: (-)-4-Methyl-3, diethyl ester stands out due to its specific structural configuration, which can influence its reactivity and interactions with biological targets. Its unique properties make it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
5331-21-5 |
|---|---|
Formule moléculaire |
C17H32O4 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
diethyl 2-ethyl-2-octan-2-ylpropanedioate |
InChI |
InChI=1S/C17H32O4/c1-6-10-11-12-13-14(5)17(7-2,15(18)20-8-3)16(19)21-9-4/h14H,6-13H2,1-5H3 |
Clé InChI |
NFTMPERJCITLJW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)C(CC)(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




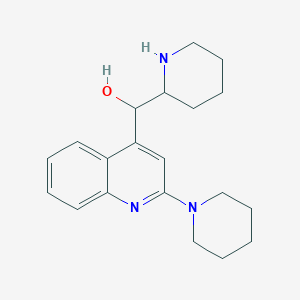
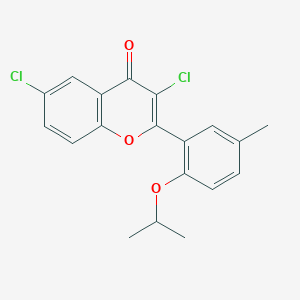
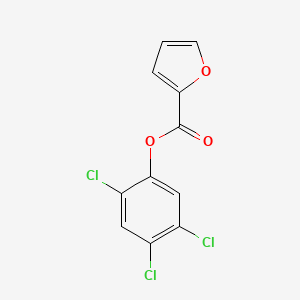
![1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione](/img/structure/B14726745.png)
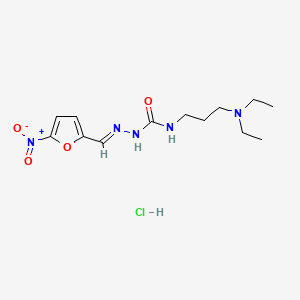
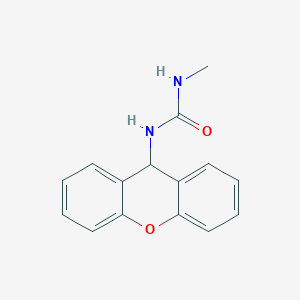
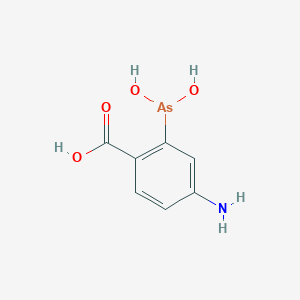
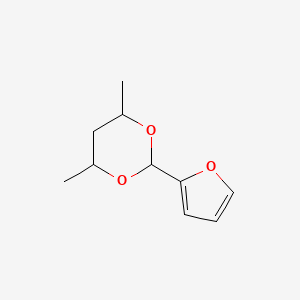
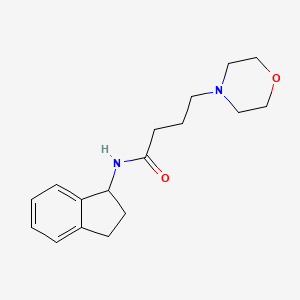
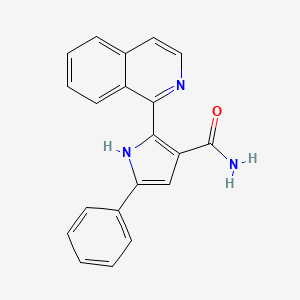
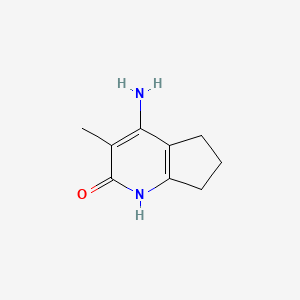
![1'H-Spiro[1,3-dioxolane-2,5'-quinolin]-2'(3'H)-one](/img/structure/B14726770.png)
